molecular formula C12H11NO4 B14910730 4-((5-Methylisoxazol-3-yl)methoxy)benzoic acid

4-((5-Methylisoxazol-3-yl)methoxy)benzoic acid

Katalognummer: B14910730
Molekulargewicht: 233.22 g/mol
InChI-Schlüssel: YBCVGHKCKKLVGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((5-Methylisoxazol-3-yl)methoxy)benzoic acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Methylisoxazol-3-yl)methoxy)benzoic acid typically involves the formation of the isoxazole ring followed by the attachment of the benzoic acid moiety. One common method is the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-((5-Methylisoxazol-3-yl)methoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-((5-Methylisoxazol-3-yl)methoxy)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-((5-Methylisoxazol-3-yl)methoxy)benzoic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid
  • 4-((5-Iodoisoxazol-3-yl)methoxy)benzoic acid
  • 4-((5-Phenylisoxazol-3-yl)methoxy)benzoic acid

Uniqueness

4-((5-Methylisoxazol-3-yl)methoxy)benzoic acid is unique due to its specific substitution pattern on the isoxazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 5-position of the isoxazole ring can enhance its stability and interaction with molecular targets compared to other derivatives .

Eigenschaften

Molekularformel

C12H11NO4

Molekulargewicht

233.22 g/mol

IUPAC-Name

4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid

InChI

InChI=1S/C12H11NO4/c1-8-6-10(13-17-8)7-16-11-4-2-9(3-5-11)12(14)15/h2-6H,7H2,1H3,(H,14,15)

InChI-Schlüssel

YBCVGHKCKKLVGT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NO1)COC2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.